molecular formula C23H23N3O2S B2989092 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 898407-65-3

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No. B2989092
CAS RN: 898407-65-3
M. Wt: 405.52
InChI Key: HXDKKRQBLCQQTO-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as ITOM, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. ITOM is a synthetic compound that was first synthesized in 2012 by a team of researchers led by Prof. Xiaoyu Hu at the Shanghai Institute of Materia Medica.

Scientific Research Applications

Synthetic Chemistry and Methodologies

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide, due to its complex structure, is a subject of interest in synthetic chemistry, where novel synthetic methodologies can be developed or applied for its synthesis. For example, a study by Mamedov et al. (2016) explored a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides, demonstrating an innovative approach that could potentially be applied to the synthesis of compounds like this compound Mamedov et al., 2016.

Pharmacological Applications

While specific studies on this compound's pharmacological applications are not directly available, research on similar compounds provides insight into potential applications. For instance, Bettini et al. (2010) identified novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors. Such findings highlight the broader interest in developing receptor-targeted therapies, where compounds with structural similarities to this compound could play a role Bettini et al., 2010.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the structural features of this compound could be leveraged for the design of new therapeutic agents. For example, research by Nazir et al. (2018) on indole-based scaffolds as potent anti-diabetic agents showcases the ongoing efforts to create novel compounds with significant biological activities Nazir et al., 2018.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-16-6-4-8-18(14-16)25-23(28)22(27)24-15-20(21-10-5-13-29-21)26-12-11-17-7-2-3-9-19(17)26/h2-10,13-14,20H,11-12,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDKKRQBLCQQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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